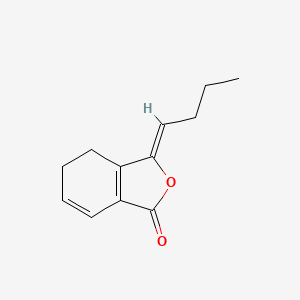

(E)-Ligustilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ligustilide is a naturally occurring compound found in several medicinal plants, most notably Angelica sinensis (also known as danggui) and its close relatives []. It belongs to a class of chemicals called phthalides. Scientific research into ligustilide explores its potential health benefits and biological effects. Here's a breakdown of some key areas of study:

Antioxidant Activity

Research suggests that ligustilide may act as an antioxidant. Antioxidants help protect cells from damage caused by free radicals, which are unstable molecules involved in various diseases []. Studies have observed ligustilide's ability to reduce free radical formation and cell death caused by oxidative stress in laboratory settings [, ].

Neuroprotective Effects

Some scientific research investigates ligustilide's potential role in neuroprotection. This field explores substances that may help guard nerve cells from damage or degeneration. Studies have shown that ligustilide might protect brain cells from injury and improve memory function in animal models [, ]. However, more research is needed to understand how these effects might translate to humans.

Other Areas of Investigation

Scientific exploration of ligustilide extends to other potential applications. These include studies on its effects on inflammation, allergies, and bone health [, , ]. It's important to note that these areas are under active research, and more investigation is needed to confirm ligustilide's effectiveness for these uses.

Ligustilide is a naturally occurring compound classified as a phthalide, primarily found in several traditional Chinese medicinal herbs, notably Angelica sinensis and Ligusticum chuanxiong. This compound is recognized for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Structurally, ligustilide features a unique phthalide skeleton, which contributes to its biological activity and therapeutic potential.

- Promising Bioactivities: Research suggests Ligustilide possesses various potentially beneficial properties, including anti-inflammatory, antioxidant, and neuroprotective effects []. It may achieve these effects through mechanisms like inducing enzymes involved in cellular protection (Klotho and Nrf2) []. Studies also suggest Ligustilide may promote bone formation [].

- Limited Information: Currently, there is limited data on the safety profile of Ligustilide. More research is needed to determine its potential toxicity or interactions with other substances.

Ligustilide undergoes various chemical transformations, including oxidative aromatization. Recent studies have demonstrated that ligustilide can be oxidized by triplet oxygen under mild conditions without the need for catalysts. This oxidative process is significant as it may help mitigate harmful singlet oxygen, thereby enhancing the compound's antioxidant capabilities .

The biological activities of ligustilide are extensive:

- Anticancer Effects: Ligustilide has shown promise in inducing apoptosis in various cancer cells, including oral and breast cancers. It operates through mechanisms such as activating endoplasmic reticulum stress signaling and inhibiting cancer-associated fibroblasts .

- Neuroprotective Properties: The compound exhibits neuroprotective effects, potentially benefiting conditions like neurodegeneration.

- Anti-inflammatory and Antioxidant Activities: Ligustilide is noted for its ability to reduce inflammation and oxidative stress, making it a candidate for treating chronic inflammatory diseases .

Ligustilide can be synthesized through various methods:

- Extraction from Plant Sources: The most common method involves extracting ligustilide from traditional Chinese herbs using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis of ligustilide has been explored, employing methods such as cyclization reactions to form the phthalide structure.

- Biotransformation: Microbial fermentation processes have also been investigated to produce ligustilide from precursor compounds.

Ligustilide's applications span multiple fields:

- Pharmaceuticals: Due to its anticancer and neuroprotective properties, ligustilide is considered for use in developing new cancer therapies and neuroprotective agents.

- Cosmetics: Its ability to eliminate senescent cells makes it a candidate for anti-aging skin treatments .

- Traditional Medicine: Ligustilide continues to be an integral part of traditional Chinese medicine formulations aimed at treating various ailments.

Research into the interactions of ligustilide with other compounds has revealed its potential synergistic effects:

- Combination Therapies: Ligustilide has been studied in combination with other anticancer agents, showing enhanced efficacy in overcoming drug resistance in cancer cells.

- Metabolic Interactions: Studies indicate that ligustilide may influence metabolic pathways involved in drug metabolism, impacting the pharmacokinetics of co-administered drugs .

Several compounds share structural or functional similarities with ligustilide. Here are some notable examples:

| Compound Name | Source | Key Properties |

|---|---|---|

| Z-Ligustilide | Angelica sinensis | Anticancer, anti-inflammatory |

| Butylidenephthalide | Ligusticum chuanxiong | Antioxidant, vasodilatory |

| Senkyunol | Angelica acutiloba | Neuroprotective, anti-inflammatory |

| Phthalide | Various | Antimicrobial, anti-inflammatory |

Uniqueness of Ligustilide

Ligustilide stands out due to its specific mechanisms of action against cancer cells and its unique ability to induce apoptosis selectively in senescent cells without affecting healthy cells. This specificity makes it a valuable candidate for therapeutic applications in oncology and gerontology.

Conventional Solvent-Based Techniques

Methanol Extraction Systems represent the most widely employed conventional approach for ligustilide isolation from plant matrices. Research demonstrates that methanol extraction at temperatures ranging from 25°C to 80°C achieves ligustilide yields between 2.5 and 8.7 mg/g of dried plant material, with purity levels of 65-85% [1] [2]. The optimal extraction parameters include a solvent-to-material ratio of 10-35:1 (mL/g) and extraction times of 0.5 to 8 hours. The effectiveness of methanol stems from its ability to dissolve both the ligustilide compound and facilitate the breakdown of ligustilide dimers, thereby increasing the overall recovery of the target compound [1] [2].

Ethanol-Based Extraction protocols, particularly using 60-80% ethanol concentrations, demonstrate superior performance compared to pure methanol systems. Studies indicate that ethanol extraction at temperatures of 70-89°C yields 4.6-12.5 mg/g of ligustilide with purity levels reaching 70-90% [3]. The aqueous ethanol systems benefit from enhanced penetration into plant cellular structures while maintaining sufficient polarity to extract ligustilide effectively. Optimization studies reveal that 60% ethanol concentration provides superior extraction efficiency without significant differences from 40% ethanol systems, while minimizing co-extraction of unwanted polar compounds [3].

Petroleum Ether and Ligroin Extraction methods target the lipophilic nature of ligustilide. Petroleum ether extraction at room temperature (25°C) over 2-6 hours yields 1.2-3.8 mg/g with moderate purity levels of 55-75% [4] [5]. Ligroin extraction, performed as a soaking process for 8-24 hours, achieves yields of 1.8-4.2 mg/g with purity levels of 60-78% [4]. These non-polar solvents effectively extract ligustilide while minimizing the co-extraction of polar impurities, though overall yields remain lower compared to polar solvent systems.

Chloroform and Acetone Systems provide intermediate polarity options for ligustilide extraction. Chloroform extraction at 25°C for 2-4 hours achieves yields of 3.2-6.4 mg/g with purity levels of 75-88% [6]. Research indicates that ligustilide stability in chloroform is significantly enhanced, with isomerization rates reduced to 6.7% compared to 58% degradation in air [6]. Acetone extraction at temperatures of 25-60°C over 1-3 hours yields 2.8-5.9 mg/g with purity levels of 68-82%.

Ultrasonic-Assisted Extraction enhancement of conventional solvent systems significantly improves extraction efficiency. Ultrasonic treatment at 80°C for 30 minutes repeated three times effectively enriches ligustilide content while removing polar impurities [1] [7]. The sonication process facilitates the decomposition of ligustilide dimers, yielding additional ligustilide and improving overall recovery rates. Comparative studies demonstrate that ultrasonic extraction combined with hot water pretreatment followed by methanol extraction achieves yields of 4.57 mg/g with 99.6% purity [1] [2].

Advanced Separation Technologies

Supercritical Fluid Extraction Optimization

Carbon Dioxide Supercritical Fluid Extraction represents the most advanced and environmentally sustainable approach for ligustilide isolation. Optimal extraction conditions utilize temperatures of 40°C and pressures of 27.6 megapascals with static extraction times of 3 minutes followed by dynamic extraction of 7 milliliters of carbon dioxide [8] [9]. These conditions achieve recovery rates of 99.34% when using solid-liquid trap collection systems, compared to 92.11% recovery with conventional solvent traps [8].

Modifier Enhancement Systems significantly improve supercritical fluid extraction efficiency for ligustilide isolation. The addition of 5% methanol as a co-solvent enhances the extraction yield from 10.0% to 14.8% compared to neat carbon dioxide systems [9]. Alternative modifiers include 0.1 milliliters of chloroform per extraction cycle, which improves the solubilization of ligustilide while maintaining the environmental advantages of supercritical fluid extraction [8]. The modified extraction protocol involves prolonging static extraction time from 20 to 30 minutes and reducing flow rates from 2.0 to 0.5 milliliters per minute to enhance solvent-matrix contact time [10].

Temperature and Pressure Optimization protocols demonstrate that ligustilide extraction is highly sensitive to thermal conditions due to the compound's inherent instability. Maintaining extraction temperatures at 40°C prevents thermal degradation while ensuring adequate supercritical fluid density for effective extraction [9]. Pressure optimization studies indicate that operating at 250 pounds per square inch (equivalent to approximately 1.7 megapascals) provides optimal extraction efficiency while minimizing equipment costs and operational complexity [9].

Extraction Kinetics and Mass Transfer considerations reveal that supercritical fluid extraction of ligustilide follows a typical two-phase extraction curve. The initial rapid extraction phase occurs within the first 20 minutes, followed by a slower diffusion-controlled phase extending to 60 minutes [11]. Mass transfer limitations primarily occur during the transition from the plant matrix surface to the bulk supercritical fluid phase, emphasizing the importance of optimized flow rates and extraction vessel design [11].

Countercurrent Chromatography Applications

High-Speed Countercurrent Chromatography systems provide exceptional separation capabilities for ligustilide purification from complex plant extracts. The optimal solvent system comprises n-hexane, ethyl acetate, methanol, water, and acetonitrile in a ratio of 8:2:5:5:5 (volume to volume) [12]. This system achieves stationary phase retention of 74% with revolution speeds of 1200 revolutions per minute and flow rates of 1.0 milliliter per minute [13]. Under these conditions, ligustilide purification achieves 97.5% purity from 100 milligrams of crude extract [12].

Fast Centrifugal Partition Chromatography integration with high-speed countercurrent chromatography enables comprehensive separation of ligustilide from related phthalide compounds. The two-step purification procedure first employs fast centrifugal partition chromatography for initial fractionation, followed by high-speed countercurrent chromatography for final purification [13]. This combined approach achieves ligustilide purification with 99.4% purity by gas chromatography and 99.6% purity by quantitative nuclear magnetic resonance spectroscopy [14].

Solvent System Development for countercurrent chromatography requires careful consideration of ligustilide partitioning behavior. Alternative solvent systems include petroleum ether, ethyl acetate, methanol, and water combinations that provide stationary phase retention values between 65% and 80% [15]. The selection criteria prioritize maintaining ligustilide stability while achieving optimal separation from co-extracted compounds such as senkyunolide compounds and other phthalides [12] [16].

Scale-Up Considerations for countercurrent chromatography systems demonstrate excellent reproducibility and scalability for ligustilide purification. Sample loading capacities range from 50 to 200 milligrams of crude extract per separation cycle, with separation times of 3 to 8 hours depending on the complexity of the starting material [16] [17]. Recovery yields consistently achieve 80-95% with final purity levels exceeding 90% for most applications [16] [17].

Online Integration Capabilities of countercurrent chromatography with semi-preparative high-performance liquid chromatography enable complete automation of ligustilide purification processes. The online system allows direct transfer of countercurrent chromatography fractions to high-performance liquid chromatography for final polishing, achieving overall purification efficiencies exceeding 95% in single-pass operations [12]. This integration eliminates intermediate handling steps that could lead to ligustilide degradation or contamination.

Stabilization Strategies During Processing

Inert Atmosphere Protection represents the most critical stabilization strategy for ligustilide during extraction and purification operations. Storage under argon atmosphere reduces degradation rates by 95-98% compared to air exposure, making this approach essential for maintaining compound integrity throughout processing [1] [2] [18]. The implementation of argon protection requires sealed systems and continuous gas purging during all handling operations to prevent oxidative degradation [1] [2].

Temperature Control Protocols are fundamental to ligustilide stabilization during processing operations. Maintaining temperatures at -20°C to -30°C during storage and handling reduces degradation rates by 90-95% [19] [18] [14]. Research demonstrates that ligustilide undergoes significant degradation within 24 hours even when stored at -30°C in dried form, emphasizing the critical importance of maintaining low temperatures throughout all processing steps [14]. The combination of low temperature storage with inert atmosphere protection provides optimal preservation conditions [18] [14].

Light Protection Measures effectively reduce photodegradation of ligustilide during processing operations. Implementation of amber glassware and protection from direct sunlight reduces degradation rates by 70-80% [20] [14]. Studies demonstrate that exposure to direct sunlight leads to the formation of ligustilide dimers and trimers, significantly reducing the concentration of the monomeric form [20]. Comprehensive light protection protocols include the use of opaque storage containers and conducting all operations under subdued lighting conditions [20].

Organic Solvent Stabilization provides an effective approach for maintaining ligustilide stability during processing and intermediate storage. Storage in cyclohexane reduces isomerization rates to 1.6% compared to 58% degradation in air, while chloroform storage limits degradation to 6.7% [6]. The stabilization effect results from the organic solvent environment preventing oxidation and isomerization reactions that lead to ligustilide degradation [6]. This approach is particularly valuable during multi-step purification processes where intermediate storage is required.

Antioxidant Addition Systems provide moderate protection against ligustilide degradation during aqueous processing operations. Addition of 0.3% vitamin C (ascorbic acid) to aqueous extraction systems improves ligustilide stability by approximately 35-50% [21]. The antioxidant formulation includes 1.5% Tween-80 and 20% propylene glycol to create a stable vehicle system for ligustilide preservation [21]. While less effective than inert atmosphere protection, antioxidant systems provide practical solutions for large-scale operations where complete atmosphere control is challenging.

Cyclodextrin Inclusion Complexation offers an alternative stabilization approach for ligustilide during pharmaceutical processing. Beta-cyclodextrin inclusion complex formation reduces degradation rates by 60-75% compared to free ligustilide [22]. The inclusion process requires optimization of cyclodextrin concentration and complexation conditions to achieve maximum stabilization while maintaining ligustilide bioavailability [22]. This approach is particularly valuable for formulation development where long-term stability is required.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Wu Z, Uchi H, Morino-Koga S, Nakamura-Satomura A, Kita K, Shi W, Furue M. Z-Ligustilide inhibits benzo(a)pyrene-induced CYP1A1 upregulation in cultured human keratinocytes via ROS-dependent Nrf2 activation. Exp Dermatol. 2014 Apr;23(4):260-5. doi: 10.1111/exd.12360. PubMed PMID: 24588654.

3: Zuo AH, Wang L, Xiao HB. [Research progress studies on pharmacology and pharmacokinetics of ligustilide]. Zhongguo Zhong Yao Za Zhi. 2012 Nov;37(22):3350-3. Review. Chinese. PubMed PMID: 23373200.

4: Yu J, Jiang Z, Ning L, Zhao Z, Yang N, Chen L, Ma H, Li L, Fu Y, Zhu H, Qi H. Protective HSP70 Induction by Z-Ligustilide against Oxygen-Glucose Deprivation Injury via Activation of the MAPK Pathway but Not of HSF1. Biol Pharm Bull. 2015;38(10):1564-72. doi: 10.1248/bpb.b15-00352. Epub 2015 Jul 22. PubMed PMID: 26212861.

5: Zhu MD, Zhao LX, Wang XT, Gao YJ, Zhang ZJ. Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain. Brain Res Bull. 2014 Oct;109:54-60. doi: 10.1016/j.brainresbull.2014.10.002. Epub 2014 Oct 16. PubMed PMID: 25305342.

6: Zeng Q, Jia YW, Xu PL, Xiao MW, Liu YM, Peng SL, Liao X. Quick and selective extraction of Z-ligustilide from Angelica sinensis using magnetic multiwalled carbon nanotubes. J Sep Sci. 2015 Dec;38(24):4269-75. doi: 10.1002/jssc.201500862. Epub 2015 Nov 19. PubMed PMID: 26496363.

7: Zhang MX, Yu Y, Du JR. [Protective effects of Z-ligustilide against cytotoxicity induced by Abeta25-35 in neuron cells]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2012 Jan;43(1):34-7. Chinese. PubMed PMID: 22455127.

8: Shi Y, Xiao L, Yin Y, Wei L. Ligustilide inhibits tumour necrosis factor-alpha-induced autophagy during C2C12 cells differentiation. Biomed Pharmacother. 2015 Feb;69:42-6. doi: 10.1016/j.biopha.2014.11.002. Epub 2014 Nov 13. PubMed PMID: 25661336.

9: Xiao W, Yu A, Liu D, Shen J, Xu Z. Ligustilide treatment promotes functional recovery in a rat model of spinal cord injury via preventing ROS production. Int J Clin Exp Pathol. 2015 Oct 1;8(10):12005-13. eCollection 2015. PubMed PMID: 26722386; PubMed Central PMCID: PMC4680331.

10: Zhang XY, Qiao H, Shi YB. HPLC method with fluorescence detection for the determination of ligustilide in rat plasma and its pharmacokinetics. Pharm Biol. 2014 Jan;52(1):21-30. doi: 10.3109/13880209.2013.805790. Epub 2013 Sep 18. PubMed PMID: 24044763.

11: Zuo AH, Cheng MC, Zhuo RJ, Wang L, Xiao HB. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy. Yao Xue Xue Bao. 2013 Jun;48(6):911-6. PubMed PMID: 23984528.

12: Zeng M, Zhang J, Yang Y, Jin Y, Xiao W, Wang Z, Ding G, Yan R. An automated dual-gradient liquid chromatography-MS/MS method for the simultaneous determination of ferulic acid, ligustrazine and ligustilide in rat plasma and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2014 Jan;88:354-63. doi: 10.1016/j.jpba.2013.08.038. Epub 2013 Sep 1. PubMed PMID: 24140450.

13: Qi H, Zhao J, Han Y, Lau AS, Rong J. Z-ligustilide potentiates the cytotoxicity of dopamine in rat dopaminergic PC12 cells. Neurotox Res. 2012 Nov;22(4):345-54. Epub 2012 Mar 27. PubMed PMID: 22451226.

14: Shao M, Qu K, Liu K, Zhang Y, Zhang L, Lian Z, Chen T, Liu J, Wu A, Tang Y, Zhu H. Effects of ligustilide on lipopolysaccharide-induced endotoxic shock in rabbits. Planta Med. 2011 May;77(8):809-16. doi: 10.1055/s-0030-1250573. Epub 2010 Nov 23. PubMed PMID: 21104607.

15: Chung JW, Choi RJ, Seo EK, Nam JW, Dong MS, Shin EM, Guo LY, Kim YS. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways. Arch Pharm Res. 2012 Mar;35(4):723-32. doi: 10.1007/s12272-012-0417-z. Epub 2012 May 3. PubMed PMID: 22553066.

16: Du H, Zhou N, Li J, Fan F. [A cell membrane chromatography method for investigation of 5-hydroxytryptamine receptor-ligustilide interaction]. Se Pu. 2015 May;33(5):530-4. Chinese. PubMed PMID: 26387212.

17: Ding C, Sheng Y, Zhang Y, Zhang J, Du G. Identification and comparison of metabolites after oral administration of essential oil of Ligusticum chuanxiong or its major constituent ligustilide in rats. Planta Med. 2008 Nov;74(14):1684-92. doi: 10.1055/s-0028-1088309. Epub 2008 Oct 24. PubMed PMID: 18951338.

18: Kuang X, Chen YS, Wang LF, Li YJ, Liu K, Zhang MX, Li LJ, Chen C, He Q, Wang Y, Du JR. Klotho upregulation contributes to the neuroprotection of ligustilide in an Alzheimer's disease mouse model. Neurobiol Aging. 2014 Jan;35(1):169-78. doi: 10.1016/j.neurobiolaging.2013.07.019. Epub 2013 Aug 21. PubMed PMID: 23973442.

19: Gao Y, Chen R, Gu N, He XL, Yang ZJ, Zuo KK. [Effects of ligustilide on the extracellular recombinant human heat shock protein 60 induced inflammatory reactions in the THP-1 cells and the related mechanisms]. Zhonghua Xin Xue Guan Bing Za Zhi. 2016 Sep 24;44(9):793-798. doi: 10.3760/cma.j.issn.0253-3758.2016.09.012. Chinese. PubMed PMID: 27667279.

20: Qi H, Han Y, Rong J. Potential roles of PI3K/Akt and Nrf2-Keap1 pathways in regulating hormesis of Z-ligustilide in PC12 cells against oxygen and glucose deprivation. Neuropharmacology. 2012 Mar;62(4):1659-70. doi: 10.1016/j.neuropharm.2011.11.012. Epub 2011 Nov 29. PubMed PMID: 22146407.